molecular formula C18H16ClN3O4S2 B2766432 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide CAS No. 922021-46-3

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2766432
CAS RN: 922021-46-3
M. Wt: 437.91
InChI Key: JXIIXGIGKLJTCA-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide, also known as CTZMA, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antiviral properties. CTZMA has been found to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for anticonvulsant activity. The synthesis involved reactions with various compounds to produce derivatives, among which some showed significant protection against picrotoxin-induced convulsion. This indicates the potential application of such compounds in developing anticonvulsant drugs (Farag et al., 2012).

Antimicrobial and Antifungal Activities

New compounds incorporating the sulfamoyl moiety have been synthesized and tested for their antimicrobial and antifungal activities. These studies have revealed promising results, indicating the potential of these derivatives in treating infections caused by various bacteria and fungi (Darwish et al., 2014).

Inhibition of PI3K/mTOR

Investigations into the structure-activity relationships of dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) have identified derivatives with improved metabolic stability. These findings are significant for the development of therapies targeting cancer and other diseases associated with the PI3K/mTOR pathway (Stec et al., 2011).

Antitumor Activity

Several novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against breast and colon cancer cell lines. Some compounds exhibited potent activity, highlighting their potential in cancer therapy (Ghorab et al., 2015).

Synthesis and Evaluation of Sulfonamides as Antiviral Agents

Derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have been synthesized and tested for their antiviral activity. Some compounds showed anti-tobacco mosaic virus activity, suggesting their use as antiviral agents (Chen et al., 2010).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-26-15-6-4-13(5-7-15)20-17(23)10-14-11-27-18(21-14)22-28(24,25)16-8-2-12(19)3-9-16/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIIXGIGKLJTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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